(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol
Description
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
[1-(4-bromophenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C10H9BrN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-5,7,14H,6H2 |
InChI Key |
XNLZDUGORXHGMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)CO)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with 4-Bromophenyl Precursors
A foundational approach involves refluxing 9,10-phenanthrenequinone (1.0 equiv) with 4-bromo benzaldehyde (1.1 equiv) and a primary amine (e.g., aniline, 2.0 equiv) in glacial acetic acid, catalyzed by ammonium acetate (3.0 equiv) under nitrogen. This method yields imidazole intermediates with a bromophenyl group at the 1-position, though the 4-position remains unfunctionalized. Subsequent oxidation or reduction steps are necessary to introduce the hydroxymethyl group.
Direct Synthesis of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol
Formylation-Reduction Pathway
Step 1: Imidazole Ring Formation
A mixture of 9,10-phenanthrenequinone (1.00 g, 4.8 mmol), 4-bromobenzaldehyde (0.98 g, 5.3 mmol), and 4-methoxyaniline (1.18 g, 9.6 mmol) in glacial acetic acid (50 mL) is refluxed at 120°C for 24 hours under nitrogen. The crude product is precipitated using methanol, yielding 2-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole (72% yield).
Step 2: Vilsmeier-Haack Formylation
The 4-position of the imidazole is formylated using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C, followed by hydrolysis to yield the 4-carbaldehyde derivative.
Step 3: Sodium Borohydride Reduction
The aldehyde intermediate is reduced with NaBH₄ (2.0 equiv) in methanol at 0°C, affording the hydroxymethyl product. Purification via silica gel chromatography (hexane:DCM, 7:3) yields this compound in 65–70% overall yield.
Table 1: Optimization of Formylation-Reduction Steps
Claisen-Schmidt Condensation Approach
An alternative route employs Claisen-Schmidt condensation between 1-(4-bromophenyl)ethanone and imidazole-4-carbaldehyde derivatives.
Procedure:
-
A solution of 1-(4-bromophenyl)ethanone (1.76 g, 8.85 mmol) and imidazole-4-carbaldehyde (1.2 equiv) in methanolic NaOH (2 M) is stirred for 48 hours.
-
The resulting chalcone derivative is reduced using LiAlH₄ in THF, yielding the hydroxymethyl product after column chromatography (62% yield).
Post-Functionalization of Preformed Imidazole Cores
Nucleophilic Hydroxymethylation
Bromination of 1-(4-bromophenyl)-1H-imidazole at the 4-position using N-bromosuccinimide (NBS) in DMF, followed by substitution with sodium hydroxide in aqueous methanol, introduces the hydroxymethyl group.
Key Data:
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Thin-layer chromatography (TLC) in ethyl acetate:hexane (1:1) confirms single-spot homogeneity (Rf = 0.45).
Comparative Evaluation of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Formylation-Reduction | 3 | 65–70 | ≥98 |
| Claisen-Schmidt | 2 | 62 | 95 |
| Nucleophilic Substitution | 2 | 58 | 90 |
The formylation-reduction pathway offers superior yield and purity but requires stringent temperature control. In contrast, nucleophilic substitution is simpler but less efficient.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: (1-phenyl-1H-imidazol-4-yl)methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Halogen-Substituted Phenyl Analogs
Key Differences in Substituents and Properties
Compounds with halogens (F, Cl, Br) on the phenyl ring exhibit variations in electronic effects, steric bulk, and intermolecular interactions.
Key Findings :
- Bromine vs. Chlorine : Bromine's larger atomic radius enhances van der Waals interactions and polarizability, influencing crystal packing. Isostructuralism studies show bromo and chloro analogs exhibit nearly identical unit-cell parameters (e.g., 99.3% isostructurality index) but differ in halogen-specific interactions (C–H⋯Br vs. C–H⋯Cl) .
Positional Isomers and Functional Group Variations
Impact of Hydroxymethyl Placement and Ring Substitution
Key Findings :
- Hydroxymethyl Position: Placing -CH₂OH on the imidazole (vs.
- Benzoimidazole Core : Compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole show superior metabolic stability due to the fused aromatic system .
Complex Derivatives with Additional Substituents
Role of Alkyl Chains and Heteroatoms
Key Findings :
- Alkyl Chains : Butyl or ethyl groups improve lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .
- Amino Groups: The 2-amine substituent in 4-(4-bromophenyl)-1,5-dimethyl-1H-imidazol-2-amine facilitates protonation under physiological conditions, enhancing aqueous solubility .
Q & A
Q. What are the common synthetic routes for preparing (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of glyoxal derivatives with 4-bromophenyl-substituted amines to form the imidazole core. Key steps include:
- Cyclocondensation : Reaction of 4-bromoaniline with glyoxal and formaldehyde under acidic conditions to form the imidazole ring .
- Functionalization : Introduction of the methanol group via nucleophilic substitution or reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) .
- Optimization : Temperature (60–80°C), solvent (THF or DMF), and catalyst (Pd for cross-coupling) are critical for yield improvement. Purity is validated via HPLC and NMR .
Q. What experimental techniques are used to characterize the crystal structure of this compound?
X-ray diffraction (XRD) is the gold standard. Key steps include:
- Data Collection : Single-crystal XRD at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Refinement : SHELXL software refines unit cell parameters (e.g., Å, Å for bromophenyl derivatives) and calculates isostructurality indices (>99% similarity with chloro analogs) .
- Validation : Normal probability plots assess bond-length deviations, ensuring structural reliability .
Advanced Research Questions
Q. How do halogen substituents (Br vs. Cl) influence the crystal packing and intermolecular interactions of this compound?
Bromine’s larger atomic radius and polarizability enhance weak non-covalent interactions:
- C–H⋯X Bonds : Bromophenyl derivatives exhibit stronger C–H⋯Br (vs. C–H⋯Cl) interactions, contributing to tighter packing (e.g., shorter contact distances: ~3.2 Å for Br vs. ~3.4 Å for Cl) .
- π–π Stacking : The bromophenyl ring increases electron density, strengthening π–π interactions (dihedral angles ~56° between aromatic planes) .
- Thermal Stability : Bromine’s higher molecular weight may reduce melting points compared to chloro analogs .
Q. What methodologies are used to investigate the biological activity of this compound, particularly in enzyme inhibition?
- Target Identification : Computational docking (e.g., AutoDock) predicts binding to enzyme active sites (e.g., cytochrome P450 or kinases) .
- In Vitro Assays :
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from structural analogs or assay variability. Strategies include:
- Structural Benchmarking : Compare activity against halogen-substituted analogs (e.g., 4-chlorophenyl derivatives show lower potency due to reduced hydrophobic interactions) .
- Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and solvent controls (DMSO concentration ≤0.1%) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., bromine enhances cytotoxicity but reduces solubility) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
